1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSOAYJBJBCUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C32)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Dihydroindole Derivatives (Patent WO2000044753A1)
A notable method involves the preparation of a dihydroindole alanine ester derivative by coupling dihydroindole with a protected alanine derivative (e.g., BOC-alanine) using dicyclohexylcarbodiimide (DCC) in dichloromethane. Subsequent treatment with hydrogen chloride in methanol and ammonia in methanol yields pyrazino[1,2-a]indole-1,4-dione derivatives. Reduction with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) affords the target compound. The hydrochloride salt is isolated by filtration and washing with ice-cold ethanol, yielding a light grey solid with an 82% yield and melting point 177-178 °C.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Coupling | Dihydroindole + BOC-alanine + DCC in DCM | Dihydroindole alanine ester (VI) |
| Cyclization | HCl in MeOH followed by NH3 in MeOH | Pyrazino[1,2-a]indole-1,4-dione (VLT) |
| Reduction | LiAlH4 in THF | Pyrazino[1,2-a]indole derivative (I) |
| Salt formation and purification | Cooling, filtration, washing with ethanol | Hydrochloride salt, 82% yield |
This method is referenced from patent literature and related to procedures described by Rajur et al. (1989).
Alkylation and Cyclization via Indole-Ethylamine Intermediate
Indole-ethylamine intermediates can be prepared by alkylation of indole with chloroethylamine in the presence of sodium hydroxide and a phase-transfer catalyst in solvents like acetonitrile or dichloromethane. Subsequent treatment with formaldehyde and acid (e.g., trifluoroacetic acid) induces cyclization to tetrahydropyrazino[1,2-a]indole structures.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Indole + chloroethylamine + NaOH + phase-transfer catalyst in MeCN/DCM | Formation of indole-ethylamine |
| Cyclization | Formaldehyde, then trifluoroacetic acid (TFA) | Formation of tetrahydropyrazino[1,2-a]indole |
This two-step procedure is efficient for constructing the pyrazino ring fused to the indole.
Condensation of Piperazine-2,5-dione with Aldehydes
Another approach involves condensation of piperazine-2,5-dione with aldehydes to form arylmethylidene-piperazine-2,5-diones, which upon cyclization with copper bronze yield pyrazino[1,2-a]indoles. This method allows the synthesis of both mono- and bis-arylmethylidene derivatives with good yields.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Piperazine-2,5-dione + aromatic aldehydes | Arylmethylidene-piperazine-2,5-diones |
| Cyclization | Copper bronze | Pyrazino[1,2-a]indoles |
This method was reported by Akeng'a and Read (2005), providing a route to pyrazinoindole derivatives with potential for structural diversity.
Three-Step Synthesis from 1H-Indole-2-carboxylic Acids
A modern synthetic route involves:
- Esterification of 1H-indole-2-carboxylic acids with ethanol under acidic reflux to give ethyl esters.
- Coupling of these esters with 2-bromo-1-phenylethan-1-ones using cesium carbonate and potassium iodide in suitable solvents.
- Cyclization to form pyrazino[1,2-a]indol-1(2H)-one derivatives in good yields (66–80%).
Protection of phenolic groups in the bromo-phenylethanone derivatives with tert-butyldimethylsilyl (TBDMS) groups is often employed to improve yields and selectivity.
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Esterification | 1H-indole-2-carboxylic acid + EtOH + acid reflux | 75–80% |
| Coupling | Ethyl ester + 2-bromo-1-phenylethan-1-one + Cs2CO3 + KI | 66–80% |
| Cyclization | Intramolecular cyclization | Good yields |
This approach is detailed in recent SAR studies targeting bioactive pyrazinoindole derivatives.
Metal-Catalyzed Domino N–H Annulation
A palladium-catalyzed domino reaction involving Buchwald–Hartwig amination followed by intramolecular oxidative cyclodehydrogenation has been used to synthesize heteroannulated indolopyrazines. Optimization of ligands (e.g., tricyclohexylphosphine) and bases leads to moderate yields (~45%).
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 with PCy3 ligand |
| Base | K3PO4 |
| Solvent | Varied (optimized for best yield) |
| Yield | Up to 45% |
| Reaction Type | Buchwald–Hartwig amination + oxidative cyclization |
This method offers a modern catalytic approach to pyrazinoindole scaffolds with potential for functional group tolerance.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The reduction step using lithium aluminium hydride is critical for converting the dione intermediate to the tetrahydro form of pyrazinoindole, enabling subsequent formation of the hydrochloride salt.
Protection of hydroxyl groups with TBDMS during coupling reactions prevents side reactions and improves overall yields in the synthesis of pyrazinoindol-1(2H)-ones.
Copper bronze-mediated cyclization of arylmethylidene-piperazine-2,5-diones provides a robust method for constructing the pyrazino ring, with the possibility to vary aryl substituents for medicinal chemistry applications.
The palladium-catalyzed domino reaction, although offering a streamlined synthesis, suffers from moderate yields and sensitivity to amine substrates, which may limit its applicability.
Alkylation of indole with chloroethylamine followed by acid-catalyzed cyclization is a straightforward approach to tetrahydropyrazino[1,2-a]indoles, often used as intermediates for further functionalization.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride has been studied for its potential therapeutic effects in several areas:
- Anti-cancer Properties : Research indicates that derivatives of pyrazino[1,2-a]indoles exhibit significant anti-cancer activities. These compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuropsychiatric Effects : Some studies suggest that pyrazino[1,2-a]indoles may interact with neurotransmitter receptors such as melatonin and adenosine receptors. This interaction could lead to applications in treating mood disorders and sleep-related issues .
- Anti-infectious Activity : The compound has also been explored for its potential in combating infectious diseases. Its derivatives have demonstrated antimicrobial properties against a range of pathogens .
Chemical Reactions
The compound can undergo various chemical reactions including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen or adding hydrogen.
- Substitution Reactions : Replacing functional groups with others under acidic or basic conditions .
Case Studies
Several studies have documented the biological activities of this compound:
- A study published in Pharmaceutical Research highlighted the compound's effectiveness against specific cancer cell lines through targeted apoptosis pathways .
- Another investigation focused on the neuropharmacological properties of pyrazino[1,2-a]indoles demonstrated their potential as anxiolytic agents in animal models .
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride involves its interaction with specific molecular targets. For instance, it has been found to act as a partial agonist at MT1 receptors, which are involved in various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Antiviral Activity Against HCV
The antiviral potency of pyrazinoindole derivatives is highly dependent on substituent placement and electronic properties. Key comparisons include:
*Calculated from 6-fold lower potency than compound 36 .
- Compound 36 (6-nitro substitution) exhibits 6-fold higher potency against HCV GT1b compared to compound 30 (6-chloro) .
- Compound 78 (8-chloro, 4-methyl) shows broad-spectrum activity against YFV (EC₅₀ = 6.57 µM) and HCV, but compound 36 is ineffective against YFV/DENV, highlighting substituent-dependent antiviral specificity .
Substituent Effects on Activity
- Nitro vs. Chloro Groups : The nitro group in 36 significantly improves SI (>100) compared to chloro (30 , SI >20.7) due to reduced cytotoxicity (CC₅₀ = 175.4 µM vs. >200 µM for 30 ) .
- Methoxy Groups : Methoxy-substituted derivatives (e.g., 1f , 1g ) exhibit moderate antiproliferative activity against leukemia cells but lack antiviral data .
Resistance Profiles
- Compound 36 induces the T181I mutation in HCV NS5B polymerase, which slightly reduces binding affinity but maintains high genetic barriers to resistance .
ADME and Drug-Likeness
Computational studies predict favorable drug-likeness for pyrazinoindoles, including:
Biological Activity
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride is a heterocyclic compound characterized by its unique structure that integrates both pyrazine and indole moieties. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.
- IUPAC Name : 1,2,3,4-tetrahydropyrazino[1,2-a]indole; hydrochloride
- Molecular Formula : C11H13ClN2
- Molecular Weight : 208.69 g/mol
- CAS Number : 18637-52-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of suitable precursors under acidic or basic conditions. Recent advancements have introduced metal-free methodologies that enhance the efficiency of synthesizing pyrazino[1,2-a]indole derivatives .
Research indicates that this compound acts on various molecular targets. Notably, it has been identified as a partial agonist at the melatonin MT1 receptor and the serotonin 5HT2C receptor subtype. This interaction suggests potential implications in treating neuropsychiatric disorders such as anxiety and depression .
Neuropsychiatric Disorders
Studies have shown that derivatives of this compound exhibit significant activity at serotonin receptors, with one derivative demonstrating a 30-fold selectivity for the 5HT2C receptor over the 5HT2A receptor. This selectivity is promising for developing treatments for conditions such as obsessive-compulsive disorder and panic anxiety .
Antimicrobial Properties
The compound has also demonstrated antibacterial activity against various pathogens. For instance, certain pyrazinoindoles have been evaluated for their efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, showcasing potential as antimicrobial agents .
Anti-cancer Activity
Research indicates that pyrazinoindoles may possess anti-cancer properties. Some derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Study on Receptor Binding
In a comparative study of pyrazinoindoles' receptor binding affinities, it was found that specific modifications to the compound's structure significantly enhanced its binding to serotonin receptors. For example, an 8-fluorinated derivative exhibited a remarkable inhibition of cAMP production in CHO cells .
Antibacterial Efficacy
In vitro studies utilizing disc diffusion assays revealed that certain derivatives of pyrazinoindoles were effective against Pseudomonas aeruginosa, indicating their potential as novel antibacterial agents .
Comparative Analysis with Similar Compounds
| Compound Type | Similarity with Pyrazino[1,2-a]indole | Unique Properties |
|---|---|---|
| Pyrrolo[1,2-a]indoles | Shares indole structure | Different fused heterocyclic ring |
| Pyrazino[1,2-a]pyridines | Contains a pyrazine ring | Fused with pyridine instead of indole |
The unique combination of the pyrazine and indole structures in this compound imparts distinct biological properties not fully replicated in related compounds.
Q & A
Q. How to design retrosynthetic pathways using AI-driven tools?
- Methodological Answer : Leverage AI-powered synthesis planners (e.g., Template_relevance models) to prioritize one-step routes. Input the target structure into platforms like PubChem’s retrosynthesis tool, which analyzes databases (Reaxys, Pistachio) to suggest feasible precursors, such as hydrazine derivatives or indole intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
